![molecular formula C36H65NO12 B1599207 Erythromycin, 3''-O-demethyl-12-deoxy- CAS No. 33442-56-7](/img/structure/B1599207.png)
Erythromycin, 3''-O-demethyl-12-deoxy-
Übersicht
Beschreibung
Synthesis Analysis
The synthesis pathway for Erythromycin, 3’‘-O-demethyl-12-deoxy- involves the modification of the erythromycin molecule by removing the 3’'-O-methyl group and the 12-deoxy group. The synthesis process involves a series of reactions including demethylation, methylation, deoxygenation, oxidation, reduction, mesylation, alkoxylation, acetylation, chloroacetylation, amidation, ketalization, and cyanoborohydride reduction. The final product is obtained as a white crystalline solid with a melting point of 135-137°C.Molecular Structure Analysis
The molecular formula of Erythromycin, 3’'-O-demethyl-12-deoxy- is C37H67NO13 . Its molecular weight is 703.9 g/mol . The InChI Key is CLQUUOKNEOQBSW-HYABICGWSA-N .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Erythromycin, 3’'-O-demethyl-12-deoxy- are complex and involve multiple steps. These include demethylation, methylation, deoxygenation, oxidation, reduction, mesylation, alkoxylation, acetylation, chloroacetylation, amidation, ketalization, and cyanoborohydride reduction.Physical And Chemical Properties Analysis
Erythromycin, 3’'-O-demethyl-12-deoxy- is a small molecule with a molecular weight of 703.9 g/mol . Its chemical formula is C37H67NO13 . The compound is a white crystalline solid with a melting point of 135-137°C.Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
Erythromycin, 3’'-O-demethyl-12-deoxy-: , is a derivative of erythromycin which is a clinically potent macrolide antibiotic. It is used in treating various pathogenic bacterial infections . The compound’s efficacy against bacteria makes it a valuable asset in clinical settings, particularly for patients who are allergic to penicillin .
Genetic Engineering of Microorganisms
The biosynthetic pathways of erythromycin derivatives, including 3’'-O-demethyl-12-deoxy-erythromycin , can be genetically engineered in microorganisms. For instance, the halophilic actinomycete Actinopolyspora erythraea has been modified to produce novel erythronolide compounds, which are erythromycin precursors . This genetic engineering approach can lead to the production of new antibiotics with improved properties.
Understanding of Extremophile Metabolism
The study of erythromycin-producing extremophiles, such as Actinopolyspora erythraea , provides insights into the metabolic pathways that allow these organisms to thrive in extreme environments. This knowledge can be applied to the development of biotechnological processes that utilize extremophiles for the production of valuable compounds .
Pharmaceutical Synthesis
The compound 3’'-O-demethyl-12-deoxy-erythromycin can be synthesized through a series of chemical reactions, starting from simpler erythronolides. Understanding its synthesis pathway is crucial for pharmaceutical companies to manufacture this antibiotic efficiently and at a lower cost .
Enhancement of Biosynthetic Pathways
Research has shown that the biosynthesis of erythromycin derivatives can be enhanced by expressing certain enzymes in the host microorganisms. For example, the expression of 3-Deoxy-D-arabino-heptulosonic acid 7-phosphate synthase (DAHP Synthase) in Streptomyces albidoflavus has led to increased production titers of related compounds . This strategy can be applied to improve the yields of 3’'-O-demethyl-12-deoxy-erythromycin .
Drug Impurity Profiling
Erythromycin derivatives are also studied for their impurity profiles, which is essential for drug quality control. The synthesis and characterization of impurities, such as 3’'-N-demonomethyl erythromycin , help in establishing standards for pharmaceuticals and ensuring their safety and efficacy .
Eigenschaften
IUPAC Name |
(3R,4S,5S,6R,7R,9R,11R,12S,13R,14R)-4-[(2R,4R,5R,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12-dihydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H65NO12/c1-13-25-19(4)28(39)20(5)27(38)17(2)15-36(10,44)32(49-34-29(40)24(37(11)12)14-18(3)45-34)21(6)30(22(7)33(42)47-25)48-26-16-35(9,43)31(41)23(8)46-26/h17-26,28-32,34,39-41,43-44H,13-16H2,1-12H3/t17-,18-,19+,20+,21+,22-,23+,24+,25-,26+,28+,29-,30+,31-,32-,34+,35-,36-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQUUOKNEOQBSW-HYABICGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)O)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@H]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@@H]([C@@H](O2)C)O)(C)O)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H65NO12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00187087 | |
Record name | Erythromycin, 3''-O-demethyl-12-deoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00187087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
703.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Erythromycin, 3''-O-demethyl-12-deoxy- | |
CAS RN |
33442-56-7 | |
Record name | Erythromycin D | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033442567 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Erythromycin, 3''-O-demethyl-12-deoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00187087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.